molecular formula C16H17ClFNO2S B2802582 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034540-40-2

2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No.: B2802582
CAS No.: 2034540-40-2
M. Wt: 341.83
InChI Key: UOZIACRLODVPQG-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a useful research compound. Its molecular formula is C16H17ClFNO2S and its molecular weight is 341.83. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Coordination Networks

Research on structurally related tetrazolate-yl acylamide tectons, including compounds with substituents similar to the one , has shown their application in forming chiral coordination networks with significant second harmonic generation (SHG) efficiencies. These studies indicate the importance of substituents in determining the structural topologies and nonlinear optical properties of coordination networks, which can have applications in materials science and optical technologies (Liao et al., 2013).

Biological Activity Spectrum

Compounds with similar structural frameworks have been evaluated for their biological activities, demonstrating a broad spectrum of activity against mycobacterial, bacterial, and fungal strains. This research highlights the potential for designing new antimicrobial agents based on the structure-activity relationship of these compounds (Imramovský et al., 2011).

Antimicrobial and Antifungal Applications

Derivatives of benzamide and thiophene have been synthesized and shown to possess antimicrobial activity against various strains, including gram-negative bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents that can address the challenge of resistant strains (Mishra & Chundawat, 2019).

Crystal Structure and Supramolecular Aggregation

The crystal structure analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides reveals insights into molecular conformations and modes of supramolecular aggregation. This research can inform the design of new compounds with desired physical and chemical properties for various applications (Sagar et al., 2018).

Halogen Interactions in Crystal Structures

The analysis of halogen-substituted benzanilides, including compounds with fluoro and chloro substituents, provides valuable information on weak interactions involving halogens in crystal structures. Understanding these interactions is crucial for the design of materials with specific crystal packing and properties (Chopra & Row, 2005).

Pharmacological Evaluation

Research on benzamide derivatives, including those with fluoro and chloro substituents, has also explored their pharmacological evaluation, particularly as MT2 receptor ligands, indicating the potential for therapeutic applications in treating disorders related to melatonin receptor dysfunctions (Mesangeau et al., 2011).

Properties

IUPAC Name

2-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2S/c17-14-10-12(18)3-4-13(14)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZIACRLODVPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.